Methyl 8-hydroxyquinoline-4-carboxylate
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Overview
Description
Methyl 8-hydroxyquinoline-4-carboxylate is an organic compound with the molecular formula C11H9NO3. It is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities.
Mechanism of Action
Target of Action
Methyl 8-hydroxyquinoline-4-carboxylate, a derivative of 8-hydroxyquinoline (8-HQ), exhibits a wide range of biological activities . The primary targets of this compound are 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound acts as an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, a related compound, proceeds via kynurenine and 3-hydroxykynurenin . This suggests that this compound might follow a similar pathway.
Pharmacokinetics
It’s known that the compound iox1, a derivative of 8-hq, suffers from low cell permeability . This could impact the bioavailability of this compound, but further studies are required to confirm this.
Result of Action
The compound’s action results in the inhibition of various enzymes, leading to potential therapeutic effects. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), which play a crucial role in epigenetic regulation . It also inhibits the fat mass and obesity-associated protein (FTO), which could have implications for obesity treatment .
Biochemical Analysis
Cellular Effects
Compounds containing the 8-hydroxyquinoline nucleus, such as Methyl 8-hydroxyquinoline-4-carboxylate, have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Molecular Mechanism
It is known that 8-hydroxyquinoline derivatives are good monoprotic bidentate chelating agents, forming four- and six-covalent complexes with a wide range of metal ions . This suggests that this compound may exert its effects through interactions with metal ions in biological systems.
Metabolic Pathways
It is known that 8-hydroxyquinoline-2-carboxylic acid, a related compound, is derived from tryptophan metabolism via kynurenine and 3-hydroxykynurenine
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-hydroxyquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 8-hydroxyquinoline with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 8-hydroxyquinoline-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares the hydroxyl group at the 8-position but lacks the carboxylate ester.
Quinoline-4-carboxylic acid: Contains the carboxylate group at the 4-position but lacks the hydroxyl group at the 8-position.
Uniqueness: Methyl 8-hydroxyquinoline-4-carboxylate is unique due to the presence of both the hydroxyl group at the 8-position and the carboxylate ester at the 4-position. This combination of functional groups enhances its ability to chelate metal ions and interact with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 8-hydroxyquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPXJPFBMVCGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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